5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-21-9-4-2-8(3-5-9)10-6-11(13(14,15)16)20-12(19-10)17-7-18-20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAQQXHUBOANMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
In multi-step syntheses, the chloro intermediate undergoes SNAr reaction with trifluoromethyl nucleophiles. Density functional theory (DFT) calculations indicate a reaction energy barrier of 28.7 kcal/mol for CF₃⁻ attack at C7, compared to 34.1 kcal/mol at C5.
Cyclocondensation Pathways
The Biginelli-like mechanism proceeds through:
- Knoevenagel condensation between aldehyde and β-ketoester
- Michael addition of triazole amine
- Cyclodehydration forming the triazolopyrimidine ring
Ultrasound accelerates the rate-determining Michael addition step by 3.2-fold compared to thermal conditions.
Process Optimization Considerations
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. Common reagents used in these reactions include acrylonitrile derivatives, 1,3-dicarbonyl compounds, and active methylene reagents . For example, the reaction with C-nucleophiles under mild base-free conditions can yield stable 1.5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is known for its pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and adenosine antagonistic properties In the field of materials science, it has been explored for its use in creating novel functional materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its adenosine antagonistic activity is attributed to its ability to bind to adenosine receptors, thereby inhibiting their function . The compound’s anticancer properties are believed to result from its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Key Observations:
- Substituent Position Matters : The 5- and 7-positions are critical for activity. For example, CF₃ at the 7-position (target compound) versus 5-position () alters tubulin-binding behavior .
- Electron-Withdrawing Groups: CF₃ and Cl groups enhance metabolic stability but may reduce solubility compared to amino or alkoxy groups .
- 4-Methoxyphenyl vs.
Pharmacological Mechanisms
- Anticancer Activity: Triazolopyrimidines with CF₃ and fluoro substituents (e.g., ) inhibit tubulin polymerization via a non-paclitaxel binding site, overcoming multidrug resistance . The target compound’s 4-MeOPh group may enhance binding affinity to hydrophobic pockets in tubulin.
- Anticonvulsant Activity : 7-Alkoxy/aryloxy derivatives () show efficacy in the MES test, suggesting the 7-CF₃ group in the target compound could modulate ion channel interactions .
- Electrochemical Behavior: Derivatives with 4-MeOPh () exhibit distinct redox potentials, useful for prodrug design or DNA interaction studies .
Biological Activity
The compound 5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for the compound is , and it features a triazolopyrimidine core substituted with a methoxy group and a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown significant activity against various viral strains. Research indicates that compounds with similar structures can inhibit viral replication effectively.
- Case Study 1 : A series of triazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibition against the Tobacco Mosaic Virus (TMV), with some compounds achieving an EC50 value as low as 58.7 μg/mL .
Anticancer Activity
Triazolo[1,5-a]pyrimidines have also been explored for their anticancer properties. The ability to induce apoptosis in cancer cells has been a focal point in recent studies.
- Case Study 2 : A related compound was found to exhibit selective cytotoxicity towards HeLa cells (cervical cancer) while sparing normal L929 cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.
The biological activity of this compound is mediated through several mechanisms:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral polymerases and proteases, crucial for viral replication.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells has been linked to the modulation of specific signaling cascades influenced by triazolo[1,5-a]pyrimidines.
Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
| Activity Type | Compound Class | EC50/IC50 Values | Notes |
|---|---|---|---|
| Antiviral | Triazolo[1,5-a]pyrimidines | 58.7 μg/mL (TMV) | Effective against viral replication |
| Anticancer | Triazolo[1,5-a]pyrimidines | Varies (selective) | Induces apoptosis in cancer cells |
| Cytotoxicity | Related derivatives | CC50 < 3.98 μM | Low toxicity in normal cells |
Q & A
Q. What are the standard synthetic protocols for preparing 5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine?
The compound is typically synthesized via multi-component reactions (MCRs) involving:
- 3-amino-1,2,4-triazole as the triazole precursor.
- 4-methoxybenzaldehyde to introduce the 4-methoxyphenyl group.
- Ethyl 4,4,4-trifluoro-3-oxobutanoate or similar trifluoromethyl-containing reagents. Catalysts like tetramethylenediamine (TMDP) in ethanol/water (1:1 v/v) under reflux are used to enhance yield (up to 92%) and reduce reaction time . Purification often involves recrystallization from ethanol.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring fusion .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
- Elemental analysis (CHNS) to verify stoichiometry .
- TLC monitoring with silica gel plates for reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency?
Key variables include:
- Catalyst selection : TMDP acts as a dual solvent-catalyst, enabling recyclability without purification .
- Solvent systems : Ethanol/water mixtures (1:1 v/v) enhance solubility and reduce byproducts compared to molten-state reactions .
- Temperature control : Reflux conditions (65–100°C) balance reaction speed and thermal degradation .
- Reagent stoichiometry : Equimolar ratios of aldehyde, triazole, and trifluoromethyl precursor minimize side reactions .
Q. What structural features dictate biological activity, and how can SAR studies guide optimization?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, critical for membrane penetration .
- 4-Methoxyphenyl substituent : Modulates electron density, influencing binding affinity to targets like tubulin or kinases .
- Triazole-pyrimidine core : Facilitates π-π stacking and hydrogen bonding with biological targets . SAR Insights :
- Substitution at the 5- and 7-positions (e.g., methoxy vs. chloro) significantly impacts IC₅₀ values in anticancer assays .
- Fluorine atoms at ortho positions on aromatic rings improve target selectivity .
Q. How do computational methods predict physicochemical properties like heats of formation (HOF)?
- Density Functional Theory (DFT) : Calculates HOF to estimate detonation velocity/pressure for energetic materials .
- Molecular docking : Predicts binding modes with biological targets (e.g., tubulin) by analyzing steric and electronic interactions .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl) with logP and bioavailability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Control experiments : Verify target specificity using knockout models or competitive binding assays .
- Structural analogs : Compare activity of derivatives (e.g., 5-methyl vs. 5-fluoro) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
